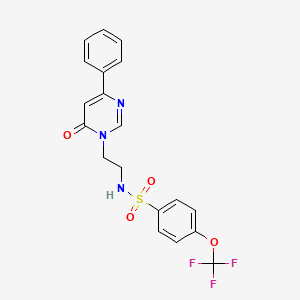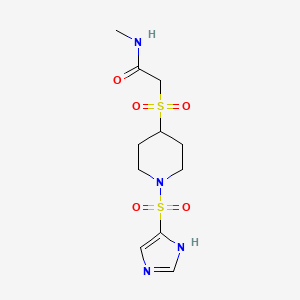
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a member of the pyrazole family of compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In cancer research, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide is primarily related to its ability to act as an antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can modulate the activity of the receptor and affect downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide are primarily related to its effects on the NMDA receptor. Studies have shown that (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can modulate synaptic plasticity and learning and memory processes in animal models, and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cancer research, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide as a research tool is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the effects of NMDA receptor modulation on neuronal activity and behavior with a high degree of specificity. However, one limitation of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide is its potential toxicity and side effects, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide and related compounds. One area of interest is the development of new drugs targeting the NMDA receptor for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide on other biological targets, such as ion channels and receptors involved in cancer cell signaling pathways. Additionally, the development of new synthetic methods for (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide and related compounds may lead to the discovery of new biological activities and applications.
Métodos De Síntesis
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the condensation of an aldehyde or ketone with a cyanoacetate or malononitrile. In the case of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide, the reaction involves the condensation of 1-phenyl-3-(1H-pyrazol-4-yl)prop-2-en-1-one with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-7-11(6-10-8-15-16-9-10)13(18)17-12-4-2-1-3-5-12/h1-6,8-9H,(H,15,16)(H,17,18)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKGLQWSCAHVJM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CNN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CNN=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

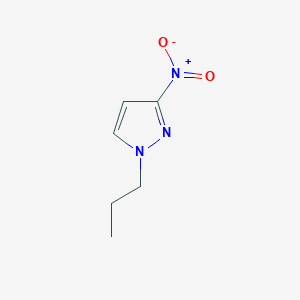
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2526116.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)
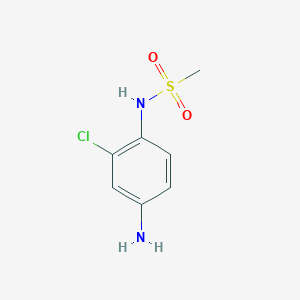

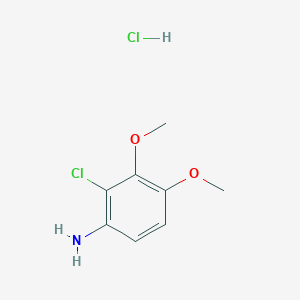


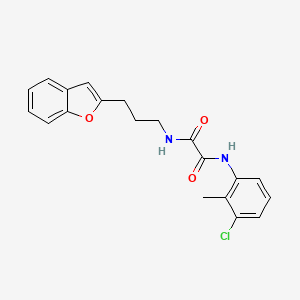
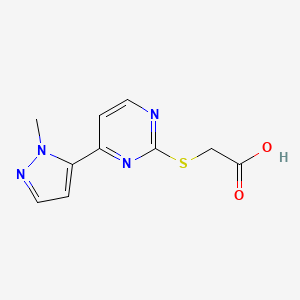
![1-(3-chloro-4-methylphenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526128.png)
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
